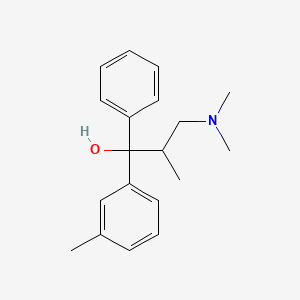
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is a complex organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a methyl group attached to a propanol backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- typically involves the reaction of 1-propanol with dimethylamine, phenylmagnesium bromide, and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Applications De Recherche Scientifique
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a potential therapeutic agent due to its pharmacological properties.
Industry: In the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylamino-1-propanol: A simpler amino alcohol with similar functional groups.
N,N-Dimethyl-3-hydroxypropylamine: Another amino alcohol with a different substitution pattern.
Dimethylaminopropanol: A related compound with similar chemical properties.
Uniqueness
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its complex structure allows for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
4150-91-8 |
|---|---|
Formule moléculaire |
C19H25NO |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-methyl-1-(3-methylphenyl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-15-9-8-12-18(13-15)19(21,16(2)14-20(3)4)17-10-6-5-7-11-17/h5-13,16,21H,14H2,1-4H3 |
Clé InChI |
QYZMKGPXRFWQKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)(C(C)CN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


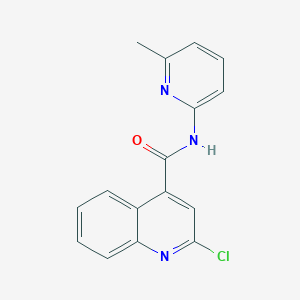
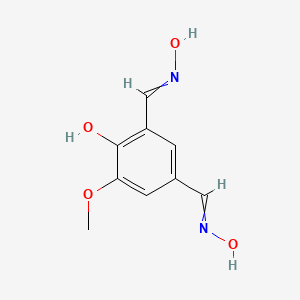
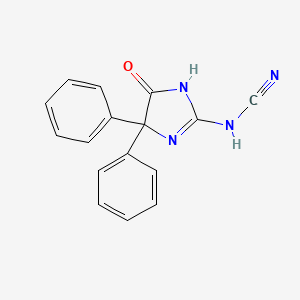
![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
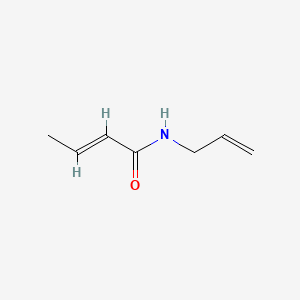
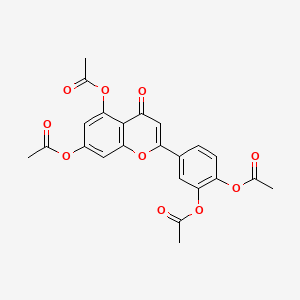
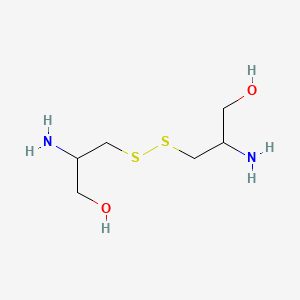
![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![1-butyl-3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14159088.png)

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)

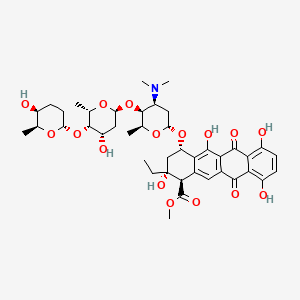
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
